molecular formula C15H19N5O2S B1442603 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide CAS No. 1306739-78-5

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

Cat. No.: B1442603
CAS No.: 1306739-78-5
M. Wt: 333.4 g/mol
InChI Key: KNSFUMMCJLHWSO-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile or isothiocyanate under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with the triazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached via a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the triazole derivative in the presence of a base.

    Formation of the Propanohydrazide Moiety: The final step involves the reaction of the triazole derivative with a suitable hydrazide under appropriate conditions to form the propanohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or phenoxymethyl groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the triazole ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The allyl and phenoxymethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and phenoxymethyl group but lacks the propanohydrazide moiety.

    4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of the phenoxymethyl group.

    4-Allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: Features a furyl group in place of the phenoxymethyl group.

Uniqueness

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide is unique due to the presence of the propanohydrazide moiety, which can impart distinct chemical and biological properties. This moiety can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-3-9-20-13(10-22-12-7-5-4-6-8-12)18-19-15(20)23-11(2)14(21)17-16/h3-8,11H,1,9-10,16H2,2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSFUMMCJLHWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=NN=C(N1CC=C)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
Reactant of Route 2
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
Reactant of Route 6
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2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

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